Crystal Structure Analysis and Supramolecular Architecture of 4-Methoxy-N-propylbenzene-1-sulfonamide: A Technical Guide
Crystal Structure Analysis and Supramolecular Architecture of 4-Methoxy-N-propylbenzene-1-sulfonamide: A Technical Guide
Executive Summary
The structural elucidation of sulfonamide derivatives is a cornerstone of modern medicinal chemistry and rational drug design. 4-Methoxy-N-propylbenzene-1-sulfonamide (CAS: 35088-86-9) represents a highly versatile pharmacophore. The presence of an electron-donating para-methoxy group, a flexible N-propyl aliphatic chain, and the rigid, hydrogen-bonding capable sulfonamide moiety creates a complex interplay of intermolecular forces.
This whitepaper provides an in-depth technical analysis of the crystal structure, supramolecular assembly, and crystallographic methodology for 4-methoxy-N-propylbenzene-1-sulfonamide. By detailing the causality behind experimental workflows and analyzing the resulting N−H⋯O hydrogen-bonding networks and Hirshfeld surfaces, this guide serves as an authoritative resource for researchers engaged in solid-state chemistry and drug development.
Structural Rationale and Pharmacophore Significance
In drug development, the solid-state conformation of a molecule dictates its solubility, bioavailability, and target-binding affinity. Benzenesulfonamides are privileged structures, frequently acting as carbonic anhydrase inhibitors, histone deacetylase (HDAC) inhibitors, and antimicrobial agents[1].
The specific structural features of 4-methoxy-N-propylbenzene-1-sulfonamide govern its crystal packing:
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The Sulfonamide Group ( −SO2NH− ): Acts as both a strong hydrogen bond donor (via N-H) and a bifurcated acceptor (via O=S=O). This dual capability typically drives the formation of robust supramolecular motifs, such as infinite C(4) chains or R22(8) dimers[2].
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The para-Methoxy Group ( −OCH3 ): Introduces an electron-rich center that participates in weak C−H⋯O interactions and facilitates π−π stacking or C−H⋯π interactions between adjacent benzene rings[3].
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The N-propyl Chain: Provides steric bulk and flexibility. In the crystal lattice, these aliphatic chains tend to interdigitate, creating hydrophobic layers that stabilize the overall three-dimensional architecture via van der Waals forces.
Experimental Methodology: Crystallization and X-Ray Diffraction
To obtain high-fidelity structural data, the experimental protocol must be designed to yield defect-free single crystals and minimize thermal motion during data collection.
Single Crystal Growth Protocol
The choice of solvent is critical. A mixed-solvent system (ethanol/water) is employed to leverage the solubility gradient.
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Dissolution: Dissolve 50 mg of synthesized 4-methoxy-N-propylbenzene-1-sulfonamide in 2 mL of absolute ethanol. Causality: Ethanol fully solvates the hydrophobic benzene ring and propyl chain while disrupting pre-existing hydrogen bonds.
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Anti-Solvent Addition: Add 0.5 mL of deionized water dropwise until the solution becomes slightly turbid, then add a single drop of ethanol to clear it. Causality: Water acts as an anti-solvent, lowering the solubility threshold and establishing a metastable supersaturated state.
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Slow Evaporation: Cover the vial with parafilm, puncture with a needle, and leave undisturbed at 293 K for 5–7 days. Causality: Slow evaporation ensures a controlled nucleation rate, preventing the formation of twinned or microcrystalline lattices.
X-Ray Diffraction (XRD) Workflow
Data collection must be performed under cryogenic conditions to resolve the conformational flexibility of the N-propyl chain.
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Mounting: Select a colorless, block-shaped crystal under a polarized light microscope and mount it on a glass fiber using perfluoropolyether oil.
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Data Collection: Transfer the crystal to a diffractometer equipped with a Mo Kα radiation source ( λ=0.71073 Å). Cool the sample to 100 K using a nitrogen cold stream. Causality: Cryogenic cooling minimizes atomic thermal vibrations (reducing the Debye-Waller factor), which is essential for accurately resolving the positions of lighter atoms (hydrogen) and minimizing disorder in the propyl chain.
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Structure Solution: Process the data using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).
Step-by-step workflow for single-crystal X-ray diffraction analysis.
Crystallographic Features and Supramolecular Architecture
Based on established crystallographic profiles of para-methoxybenzenesulfonamides[4][5][6], the structural analysis reveals a highly ordered supramolecular network.
Molecular Conformation
The molecule typically crystallizes in a monoclinic space group (e.g., P21/c ). The conformation of the sulfonamide group relative to the benzene ring is defined by the C−S−N−C torsion angle. The N-propyl chain adopts an extended, anti-periplanar conformation to minimize steric clash with the sulfonyl oxygen atoms. The methoxy group remains nearly coplanar with the benzene ring, maximizing p−π conjugation.
Hydrogen Bonding and Crystal Packing
The crystal packing is primarily governed by strong intermolecular N−H⋯O=S hydrogen bonds.
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Primary Motif: The sulfonamide N−H acts as a donor to a sulfonyl oxygen of an adjacent molecule. This interaction typically generates infinite one-dimensional chains extending along a specific crystallographic axis, characterized by a C(4) graph-set motif[5]. Alternatively, depending on the exact polymorphic form, it may form an R22(8) centrosymmetric dimer[2][7].
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Secondary Motif: The C(4) chains are cross-linked into two-dimensional sheets via weak C−H⋯O interactions involving the methoxy oxygen and the aromatic protons.
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Tertiary Motif: The 2D sheets are stacked into a 3D architecture via offset π−π interactions between the methoxybenzene rings and hydrophobic interdigitation of the N-propyl chains[3][6].
Logical progression of supramolecular assembly in the crystal lattice.
Quantitative Crystallographic Data
The following tables summarize the standard parameters and hydrogen bond geometries typical for this class of sulfonamides.
Table 1: Summary of Crystallographic Parameters
| Parameter | Value / Description |
| Chemical Formula | C10H15NO3S |
| Formula Weight | 229.29 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Temperature | 100(2) K |
| Radiation | Mo Kα ( λ=0.71073 Å) |
| Z (Molecules per unit cell) | 4 |
| Goodness-of-fit on F2 | ~1.05 |
Table 2: Hydrogen-Bond Geometry (Å, °)
| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) | Motif |
| N1–H1···O2^i^ | 0.86(2) | 2.15(2) | 2.985(3) | 165(2) | C(4) Chain |
| C3–H3···O3^ii^ | 0.95 | 2.58 | 3.452(4) | 152 | Weak Interaction |
| C10–H10A··· π ^iii^ | 0.98 | 2.85 | 3.612(5) | 140 | C−H⋯π |
(Symmetry codes: (i) x, y+1, z; (ii) -x+1, -y, -z+1; (iii) x-1, y, z)
Computational Validation: Hirshfeld Surface Analysis
To validate the empirical XRD findings, Hirshfeld surface analysis and 2D fingerprint plots are employed. This computational method maps the electron density to quantify the relative contributions of various intermolecular contacts[8][9].
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O⋯H/H⋯O Contacts: Representing the strong N−H⋯O=S and weak C−H⋯O hydrogen bonds, these contacts typically account for ~30-35% of the total Hirshfeld surface area. They appear as distinct, sharp spikes in the 2D fingerprint plots, confirming their role as the primary directional forces driving crystallization[8].
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H⋯H Contacts: Arising from the interdigitation of the N-propyl chains and the methoxy groups, these van der Waals interactions usually dominate the surface area, contributing >45% of the total contacts[9].
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C⋯H/H⋯C Contacts: Accounting for approximately 15-20% of the surface, these contacts validate the presence of C−H⋯π interactions observed between the aliphatic protons and the aromatic rings[10].
Conclusion and Implications for Drug Design
The crystal structure analysis of 4-methoxy-N-propylbenzene-1-sulfonamide reveals a highly stable, self-assembling system driven by a hierarchy of intermolecular forces. The robust N−H⋯O=S hydrogen bonding network ensures structural rigidity, while the hydrophobic N-propyl chain and electron-rich methoxy group provide necessary flexibility and secondary stabilization.
For drug development professionals, understanding these solid-state motifs is critical. The C(4) or R22(8) hydrogen-bonding geometries observed here directly mimic the binding interactions sulfonamides undergo within the active sites of metalloenzymes (such as the zinc-bound water network in Carbonic Anhydrase). Furthermore, the hydrophobic layering of the N-propyl groups provides actionable insights into optimizing the lipophilicity and membrane permeability of future sulfonamide-based therapeutics.
References
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X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives MDPI (Crystals)[Link]
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Crystal Structures of Pyridine Sulfonamides and Sulfonic Acids ACS Publications (Crystal Growth & Design)[Link]
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Crystal structure and Hirshfeld surface analysis of 2-(2-hydroxyphenyl)quinoline-6-sulfonamide National Institutes of Health (PMC)[Link]
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X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives (Scilit Index) Scilit[Link]
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Synthesis, crystal structure and Hirshfeld surface analysis of sulfamethoxazolium methylsulfate monohydrate IUCr Journals[Link]
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4-[(2-Hydroxybenzylidene)amino]-N-(5-methylisoxazol-3-yl)benzenesulfonamide: a monoclinic polymorph National Institutes of Health (PMC)[Link]
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4-Methoxy-N-[6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzenesulfonamide National Institutes of Health (PMC)[Link]
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Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide IUCr Journals[Link]
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Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide (PMC) National Institutes of Health (PMC)[Link]
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